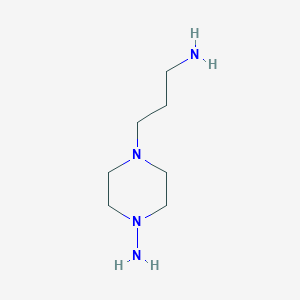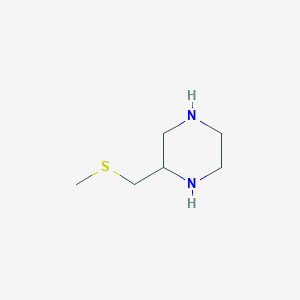
2-Methylsulfanylmethyl-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Methylthio)methyl)piperazine is an organic compound that features a piperazine ring substituted with a methylthio group. Piperazine derivatives are widely recognized for their diverse biological activities and are often incorporated into pharmaceutical compounds due to their ability to enhance the pharmacokinetic properties of drugs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylthio)methyl)piperazine typically involves the reaction of piperazine with methylthiomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the methylthiomethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 2-((Methylthio)methyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
化学反応の分析
Types of Reactions: 2-((Methylthio)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding piperazine.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperazine.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
2-((Methylthio)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-((Methylthio)methyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Piperazine: The parent compound, widely used in pharmaceuticals.
N-Methylpiperazine: A derivative with a methyl group on the nitrogen atom.
N-Ethylpiperazine: A derivative with an ethyl group on the nitrogen atom
Uniqueness: 2-((Methylthio)methyl)piperazine is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design .
特性
分子式 |
C6H14N2S |
|---|---|
分子量 |
146.26 g/mol |
IUPAC名 |
2-(methylsulfanylmethyl)piperazine |
InChI |
InChI=1S/C6H14N2S/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3 |
InChIキー |
MQXPHUDNQJRGRA-UHFFFAOYSA-N |
正規SMILES |
CSCC1CNCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol](/img/structure/B13104357.png)
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate oxalate](/img/structure/B13104369.png)
![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)
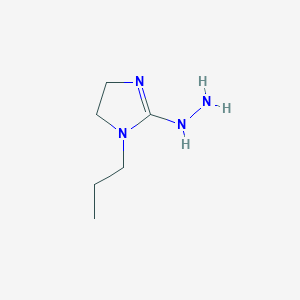


![5-([1,1'-Biphenyl]-3-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13104408.png)
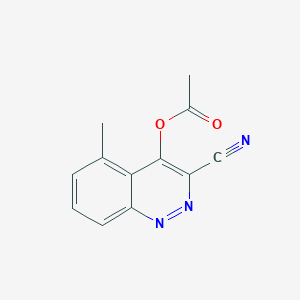
![7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B13104418.png)
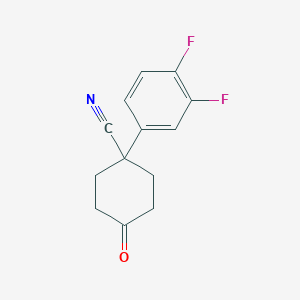
![6-(Aminomethyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B13104427.png)
